molecular formula C9H11NO3 B3319979 1-(3-Nitrophenyl)propan-2-ol CAS No. 119273-83-5

1-(3-Nitrophenyl)propan-2-ol

Cat. No. B3319979
CAS RN: 119273-83-5
M. Wt: 181.19 g/mol
InChI Key: ZSMLXQPKYWYYHQ-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)propan-2-ol” is an organic compound that belongs to the class of nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring .


Synthesis Analysis

The synthesis of “1-(3-Nitrophenyl)propan-2-ol” can be achieved through a 2-step process from benzene . The process involves the use of Friedel-Crafts acylation to introduce the acyl group to the benzene ring .


Molecular Structure Analysis

The molecular structure of “1-(3-Nitrophenyl)propan-2-ol” is represented by the formula C9H11NO3 . The compound has a molecular weight of 212.2026 .


Chemical Reactions Analysis

In terms of chemical reactions, “1-(3-Nitrophenyl)propan-2-ol” can undergo various reactions. For instance, it can be reduced using NaBH4 or NaBH4/CeCl3·7H2O to produce benzylic 1-monosubstituted and 1,2-disubstituted 1-(2-nitrophenyl) propan-2-ol .

Safety and Hazards

While specific safety and hazard information for “1-(3-Nitrophenyl)propan-2-ol” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, using mechanical ventilation in case of handling which causes formation of vapours, and keeping away from heat, sparks, and open flame .

properties

IUPAC Name

1-(3-nitrophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMLXQPKYWYYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305995
Record name α-Methyl-3-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)propan-2-ol

CAS RN

119273-83-5
Record name α-Methyl-3-nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119273-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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